4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. This process includes a 1,3-dipolar cycloaddition of azides onto alkenes followed by 6π-electrocyclization of N-H imine intermediates .
Industrial Production Methods
Industrial production of isoindole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium (III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates has been shown to provide efficient access to isoindoles . Additionally, palladium-catalyzed cascade C-H transformations can be used to convert isoindolines to 1-arylisoindoles .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.
Scientific Research Applications
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, isoindole derivatives have been shown to inhibit cyclooxygenase isoenzymes (COX-2), thrombin, and other key proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of CK2, a protein kinase involved in various pathological processes.
2,6-Bis[2-(4-chlorophenyl)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Another isoindole derivative with unique structural features and biological activities.
Uniqueness
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its specific substituents, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
92755-92-5 |
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Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-methylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C20H15NO3/c1-21-19(22)15-11-12-7-3-4-8-13(12)17(18(15)20(21)23)14-9-5-6-10-16(14)24-2/h3-11H,1-2H3 |
InChI Key |
ILBDGLFAMMZICJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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